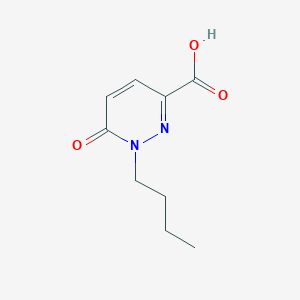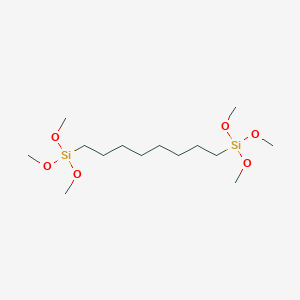
Ácido Retinoico 5,6-Epóxido Todo-trans
Descripción general
Descripción
Synthesis Analysis
The synthesis of all-trans-5,6-Epoxyretinoic acid involves complex biochemical processes that convert Vitamin A into various metabolites, including this compound. These processes are tightly regulated and involve enzymatic reactions that ensure the precise conversion of retinol into its active forms. The synthesis of retinoids is critical for their role in cellular signaling, impacting cell differentiation and proliferation.
Molecular Structure Analysis
The molecular structure of all-trans-5,6-Epoxyretinoic acid is characterized by its retinoid skeleton, which includes a cyclohexene ring, indicating its derivation from Vitamin A. This structure is crucial for its interaction with retinoic acid receptors (RARs) and retinoid X receptors (RXRs) within the cell, facilitating its role in gene transcription regulation.
Chemical Reactions and Properties
All-trans-5,6-Epoxyretinoic acid participates in various chemical reactions, primarily involving its interactions with cellular receptors. These interactions trigger a cascade of signaling pathways that regulate gene expression, influencing cellular processes such as differentiation and apoptosis. The compound's chemical properties, including its reactivity and stability, are essential for its biological functions.
Physical Properties Analysis
The physical properties of all-trans-5,6-Epoxyretinoic acid, such as solubility and melting point, influence its distribution and activity within biological systems. These properties are critical for its pharmacokinetic and pharmacodynamic profiles, determining its effectiveness in therapeutic applications.
Chemical Properties Analysis
Chemically, all-trans-5,6-Epoxyretinoic acid exhibits properties typical of retinoids, including its ability to form complexes with nuclear receptors. Its chemical interactions are fundamental to its mechanism of action, mediating its effects on gene expression and cellular functions.
Nagpal, I., & Wei, L.-N. (2019). All-trans Retinoic Acid as a Versatile Cytosolic Signal Modulator Mediated by CRABP1. International Journal of Molecular Sciences. https://consensus.app/papers/alltrans-retinoic-acid-versatile-cytosolic-signal-nagpal/d888a52421d1530ba0878bc46c261f6a/?utm_source=chatgpt.
Costantini, L., Molinari, R., Farinon, B., & Merendino, N. (2020). Retinoic Acids in the Treatment of Most Lethal Solid Cancers. Journal of Clinical Medicine. https://consensus.app/papers/retinoic-acids-treatment-most-lethal-solid-cancers-costantini/613e6d42ae7058068618510827cdccd3/?utm_source=chatgpt.
Khalil, I., Quintens, G., Junkers, T., & Dusselier, M. (2020). Muconic Acid Isomers as Platform Chemicals and Monomers in the Biobased Economy. Green Chemistry. https://consensus.app/papers/muconic-acid-isomers-platform-chemicals-monomers-khalil/7eb95157223658a5873d004e63fde135/?utm_source=chatgpt.
Aplicaciones Científicas De Investigación
Regulación del Sistema Inmunitario
El ácido retinoico todo-trans juega un papel crucial en la regulación de las respuestas inmunitarias . Promueve la diferenciación de células T y B naïve y realiza diversas funciones en presencia de diferentes citoquinas . También induce linfocitos trópicos intestinales mediante la regulación positiva de la expresión del receptor 9 de quimioquina (C-C motif) (CCR9) y la integrina α4β7 .
Diseño de Formulación de Vacunas
Debido a la insolubilidad del ácido retinoico, un diseño de formulación adecuado puede maximizar su capacidad para mejorar las respuestas inmunitarias de las vacunas . Estudios recientes han desarrollado algunas formulaciones que cargan conjuntamente ácido retinoico y antígeno, que pueden imprimir eficazmente las propiedades de homing intestinal de los linfocitos e inducir respuestas inmunitarias intestinales, así como respuestas sistémicas a través de la administración parenteral .
Tratamiento del Cáncer Gástrico
El ácido retinoico todo-trans ha mostrado un papel antitumoral en cánceres sólidos como el cáncer gástrico . Se ha demostrado que el ácido retinoico puede bloquear el ciclo celular, mejorar la apoptosis y disminuir las propiedades de las células madre del cáncer gástrico en líneas celulares de cáncer gástrico, tumoresferas y modelos de xenotrasplantes derivados de pacientes .
Objetivo de las Células Madre del Cáncer
Las células madre del cáncer expresan biomarcadores como el grupo de diferenciación 44 (CD44) y presentan una alta actividad de aldehído deshidrogenasa que convierte el retinal derivado de la vitamina A en ácidos retinoicos . Los retinoides y los nuevos retinoides sintéticos parecen ser un paso prometedor hacia adelante en la terapia dirigida de las células madre del cáncer gástrico en combinación con las quimioterapias existentes .
Agonista del Receptor de Ácido Retinoico
El ácido retinoico 5,6-epóxido todo-trans es un agonista de todas las isoformas del receptor de ácido retinoico (RAR; EC50s = 77, 35 y 4 nM para RARα, RARβ y RARγ, respectivamente) <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.w3
Mecanismo De Acción
Target of Action
The primary targets of all-trans 5,6-Epoxy Retinoic Acid (5,6-Epoxy RA) are all isoforms of the retinoic acid receptor (RAR). These include RARα, RARβ, and RARγ . These receptors play a crucial role in the regulation of gene expression, cellular differentiation, and proliferation .
Mode of Action
5,6-Epoxy RA acts as an agonist to all isoforms of the RAR . It binds to these receptors and activates them, leading to changes in gene expression . This interaction with its targets results in the regulation of cellular differentiation and proliferation .
Biochemical Pathways
The activation of RARs by 5,6-Epoxy RA affects various biochemical pathways. These pathways are involved in cell growth, differentiation, and apoptosis . The exact downstream effects of these pathways are still under investigation.
Pharmacokinetics
It is known that 5,6-epoxy ra is a natural metabolite of all-trans retinoic acid, which is a metabolite of vitamin a .
Result of Action
The activation of RARs by 5,6-Epoxy RA leads to changes in gene expression, which in turn regulate cellular differentiation and proliferation . Specifically, 5,6-Epoxy RA has been shown to induce growth arrest of MCF-7 and NB4 cells in vitro .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
All-Trans 5,6-Epoxy Retinoic Acid is an agonist of all isoforms of the retinoic acid receptor (RAR). It has EC50s of 77, 35, and 4 nM for RARα, RARβ, and RARγ, respectively . This indicates that All-Trans 5,6-Epoxy Retinoic Acid interacts with these receptors and can influence their activity.
Cellular Effects
At a concentration of 1 µM, All-Trans 5,6-Epoxy Retinoic Acid induces growth arrest of MCF-7 and NB4 cells in vitro . This suggests that All-Trans 5,6-Epoxy Retinoic Acid can influence cell function and may have an impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of All-Trans 5,6-Epoxy Retinoic Acid is likely related to its role as an agonist of the retinoic acid receptor. By binding to these receptors, All-Trans 5,6-Epoxy Retinoic Acid could influence enzyme activity, alter gene expression, and induce changes at the molecular level .
Metabolic Pathways
All-Trans 5,6-Epoxy Retinoic Acid is a metabolite of all-trans retinoic acid, which is a metabolite of vitamin A This suggests that it is involved in the metabolic pathways of these compounds
Propiedades
IUPAC Name |
(2E,4E,6E,8E)-3,7-dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-15(8-6-9-16(2)14-17(21)22)10-13-20-18(3,4)11-7-12-19(20,5)23-20/h6,8-10,13-14H,7,11-12H2,1-5H3,(H,21,22)/b9-6+,13-10+,15-8+,16-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEHJLBAOLGBJZ-WEDZBJJJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=CC(=CC(=O)O)C)C=CC12C(CCCC1(O2)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C=C\C(=C\C(=O)O)\C)/C=C/C12C(CCCC1(O2)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70927033 | |
| Record name | 3,7-Dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70927033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | all-trans-5,6-Epoxyretinoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012451 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
13100-69-1 | |
| Record name | 5,6-Epoxy-5,6-dihydroretinoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13100-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,7-Dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70927033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | all-trans-5,6-Epoxyretinoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012451 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione](/img/structure/B27358.png)


![methyl (2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoate](/img/structure/B27361.png)





